![molecular formula C19H20N2O B2876941 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 367251-32-9](/img/structure/B2876941.png)
1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
Übersicht
Beschreibung
“1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride” is a compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They exhibit various biologically vital properties and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis is a common method that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions . This reaction can be catalyzed by Brønsted acids such as HCl, H2SO4, polyphosphoric acid, and p-toluenesulfonic acid or Lewis acids such as boron trifluoride, zinc chloride, and aluminium chloride .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of pyrido[3,4-b]indole and its derivatives offers valuable insights into the manipulation of this scaffold for various applications. For example, Molina and Fresneda (1988) explored the iminophosphorane-mediated annelation of pyridine or pyrimidine rings into an indole ring, creating a pathway for synthesizing β-, γ-carbolines, and pyrimido[4,5-b]indole derivatives (Molina & Fresneda, 1988). This method demonstrates the versatility of the indole core structure in generating complex heterocyclic systems, which can be applied to the synthesis of compounds like 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride for research purposes.
Potential Biological Activities
The biological activities of pyrido[3,4-b]indole derivatives have been a subject of interest. Nguyen et al. (1990) synthesized and tested a series of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles for antitumor activity, unveiling a promising class of antineoplastic agents (Nguyen et al., 1990). These findings suggest that structural relatives of this compound might also exhibit significant biological properties, warranting further exploration in drug development and chemotherapeutic research.
Antioxidant and Cytotoxicity Studies
The Maillard reaction, a method of chemical synthesis, has been used to create β-carboline antioxidants, including various 6-methoxytetrahydro-β-carboline derivatives. Goh et al. (2015) investigated these derivatives for their antioxidant and cytotoxicity properties, revealing moderate antioxidant activities and mild toxicity at effective concentrations (Goh et al., 2015). This research indicates the potential of this compound and its derivatives in contributing to antioxidant research and its application in mitigating oxidative stress-related conditions.
Wirkmechanismus
Target of Action
The primary targets of indole derivatives, such as 1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, are often various receptors in the body . Indole scaffold has been found in many of the important synthetic drug molecules which bind with high affinity to these receptors . This compound may also show more potency and selectivity against human tumor cell lines (NCI-60) and significant inhibitory activity towards renal cancer cells (A498) .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in the body. The compound binds to its target receptors, initiating a series of biochemical reactions . The exact nature of these interactions and the resulting changes can vary depending on the specific targets and the physiological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they can influence the production of indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants . They can also impact the pathways involved in cancer progression .
Result of Action
The result of the compound’s action can be diverse, depending on its targets and the biochemical pathways it affects. For instance, it can exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . In the context of cancer, it can inhibit the growth and proliferation of tumor cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, factors like the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual can impact the compound’s action .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of a variety of indole derivatives has created interest among researchers . Future research may focus on the development of novel indole derivatives with enhanced biological activities and the exploration of their potential therapeutic applications .
Biochemische Analyse
Biochemical Properties
1-(4-Ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is essential for developing new therapeutic agents . The interactions often involve binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound has been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities, which are mediated through its interactions with specific biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . These interactions can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives can be transported across cell membranes by specific transporters, affecting their intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the cytoplasm, nucleus, or mitochondria, where they exert their biological effects .
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-2-22-14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19;/h3-10,18,20-21H,2,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKRFLONNFHPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367251-32-9 | |
| Record name | 1H-Pyrido[3,4-b]indole, 1-(4-ethoxyphenyl)-2,3,4,9-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367251-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)
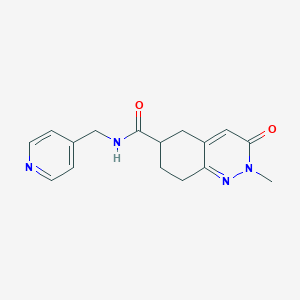
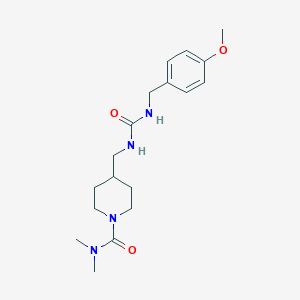

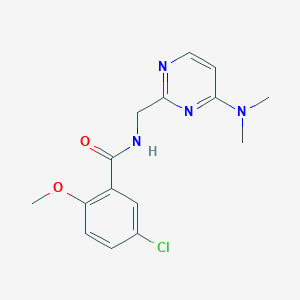

![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2876867.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2876871.png)
![(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2876874.png)
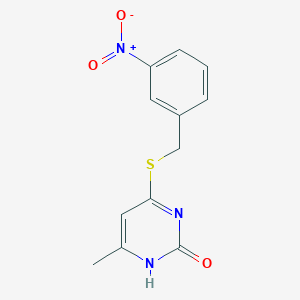

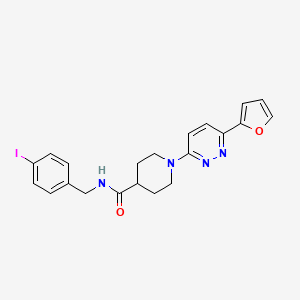
![3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2876879.png)

